molecular formula C16H30O2 B1139641 Z12-Tetradecenyl acetate CAS No. 35153-20-9

Z12-Tetradecenyl acetate

Cat. No.: B1139641
CAS No.: 35153-20-9
M. Wt: 254.41 g/mol
InChI Key: CRJBZFQLVNBSHX-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CIS-12-TETRADECENYLACETATE is a 14-carbon monounsaturated acetate ester characterized by a cis-configured double bond at the 12th position of its hydrocarbon chain. This structural specificity renders it biologically significant, particularly in insect communication systems, where it may function as a pheromone or semiochemical. Such compounds are critical in pest management, enabling species-specific attraction or disruption of mating behaviors.

Properties

IUPAC Name

[(Z)-tetradec-12-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-20-9, 35153-21-0
Record name 12-Tetradecen-1-ol, 1-acetate, (12Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CIS-12-TETRADECENYLACETATE typically involves the esterification of (Z)-12-tetradecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of CIS-12-TETRADECENYLACETATE may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction parameters and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: CIS-12-TETRADECENYLACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pest Management

One of the most notable applications of cis-12-tetradecenyl acetate is in pest management , particularly in agriculture. This compound serves as a key component in the sex pheromones of several moth species, which are crucial for mating disruption strategies.

  • Mating Disruption : By utilizing synthetic versions of this pheromone, agriculturalists can effectively disrupt mating patterns of pest species, thereby reducing their populations without the need for chemical insecticides. For example, it has been successfully employed against the European corn borer (Ostrinia nubilalis), where its application has led to significant reductions in crop damage .
  • Monitoring and Trapping : In addition to disruption, cis-12-tetradecenyl acetate is used in traps to monitor pest populations. The presence of this compound attracts male moths, allowing for the assessment of population dynamics and the effectiveness of pest control measures .

Ecological Research

Cis-12-tetradecenyl acetate is also vital in ecological studies , particularly those focused on insect behavior and pheromone communication.

  • Behavioral Studies : Research has shown that male moths exhibit strong behavioral responses to this pheromone, which aids in understanding the mechanisms of sexual selection and mate attraction . For instance, studies have demonstrated that varying concentrations of cis-12-tetradecenyl acetate can significantly influence wing-fanning responses in male moths, indicating its potency as a pheromone .
  • Sensory Reception : Investigations into the sensory receptors involved in detecting this compound have revealed insights into how insects perceive pheromones. Specific receptors have shown heightened sensitivity to cis-12-tetradecenyl acetate compared to other related compounds, underscoring its importance in sexual signaling .

Biotechnological Applications

The synthesis and application of cis-12-tetradecenyl acetate extend into the realm of biotechnology.

  • Synthetic Biology : Advances in metabolic engineering have enabled the production of this pheromone through microbial fermentation processes. For instance, engineered yeast strains have been developed to biosynthesize cis-12-tetradecenyl acetate efficiently, providing a sustainable alternative to chemical synthesis methods . This bioproduction not only reduces environmental impact but also allows for scalable production suitable for commercial applications.

Case Studies

Several case studies illustrate the effectiveness and versatility of cis-12-tetradecenyl acetate in various applications:

Case Study Application Findings
European Corn Borer ControlMating DisruptionSignificant reduction in pest populations when using synthetic pheromones .
Behavioral Response AnalysisEcological ResearchMale moths showed increased wing-fanning behavior when exposed to higher concentrations of cis-12-tetradecenyl acetate .
Bioproduction in YeastBiotechnologyEngineered yeast produced cis-12-tetradecenyl acetate with high efficiency, demonstrating potential for sustainable production methods .

Mechanism of Action

The mechanism by which CIS-12-TETRADECENYLACETATE exerts its effects is primarily through its role as a pheromone. It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CIS-12-TETRADECENYLACETATE with its closest analog, (Z,E)-9,12-TETRADECADIENYLACETATE, based on available evidence and structural analysis:

Parameter CIS-12-TETRADECENYLACETATE (Z,E)-9,12-TETRADECADIENYLACETATE
CAS Number Not explicitly provided 30507-70-1
Molecular Formula Presumed C₁₆H₃₀O₂ (14C + acetate group) Likely C₁₆H₂₈O₂ (14C + acetate group)
Double Bonds 1 (cis at C12) 2 (Z at C9, E at C12)
Synonyms Not listed in evidence Litlure B, Prodenialure B
Applications Hypothesized insect pheromone Commercial pest control (e.g., Litlure B)
Volatility & Stability Higher stability (single double bond) Increased volatility (two double bonds)

Key Differences:

  • Double-Bond Configuration: The monoene structure of CIS-12-TETRADECENYLACETATE likely enhances chemical stability compared to the diene analog, which may degrade faster due to oxidative susceptibility .
  • For example, Prodenialure B is used in targeting specific moth species, suggesting that minor structural changes significantly impact efficacy .

Research Findings and Functional Insights

a) Role of Double-Bond Geometry

Studies on analogous compounds indicate that cis configurations enhance binding affinity to insect olfactory receptors. For instance, cis-9,trans-12-TETRADECADIENYLACETATE (a variant of the diene compound) demonstrates higher attraction in moth species compared to trans-isomers . This suggests that CIS-12-TETRADECENYLACETATE’s cis configuration may similarly optimize receptor interactions.

b) Field Efficacy in Pest Control

(Z,E)-9,12-TETRADECADIENYLACETATE (marketed as Litlure B) is deployed in agricultural settings to disrupt pest mating. Its dual double bonds may increase volatility, improving dispersal in open environments but reducing residual activity—a trade-off that CIS-12-TETRADECENYLACETATE might mitigate with its single double bond .

Biological Activity

CIS-12-TETRADECENYLACETATE, a long-chain unsaturated fatty acid derivative, is recognized for its significant biological activities, particularly in the field of insect pheromone communication. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

CIS-12-TETRADECENYLACETATE (CAS Number: 35153-20-9) features a long carbon chain with a cis double bond at the 12th position and an acetate functional group. Its molecular formula is C14H26O2C_{14}H_{26}O_2, with a molecular weight of approximately 254.408 g/mol. The unique structure influences its reactivity and biological interactions, particularly in pheromonal signaling among insects.

CIS-12-TETRADECENYLACETATE primarily functions as a pheromone in various insect species. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as mating and aggregation. The compound's efficacy as a pheromone is attributed to its structural characteristics, which enhance binding affinity to olfactory receptor neurons:

  • Binding Mechanism : The compound binds to olfactory receptors that are sensitive to its specific configuration, leading to increased mating behaviors in target species.
  • Behavioral Impact : Studies have shown that the presence of CIS-12-TETRADECENYLACETATE significantly influences male moth attraction and mating success.

Insect Behavior Studies

CIS-12-TETRADECENYLACETATE has been extensively studied for its role in insect behavior:

  • Pheromone Communication : It is identified as a key component in the pheromone blends of several moth species, including the European corn borer (Ostrinia nubilalis), where it acts as a male sex attractant .
  • Field Trials : Field studies demonstrated that traps baited with this compound captured significantly more males compared to controls, highlighting its effectiveness in pest management strategies .

Potential Medical Applications

Beyond entomological applications, CIS-12-TETRADECENYLACETATE has been explored for potential medical uses:

  • Drug Delivery Systems : Research indicates that this compound can form stable complexes with various drugs, suggesting its utility in enhancing drug delivery mechanisms.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activities, which could have implications for biomedical applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of CIS-12-TETRADECENYLACETATE, it is useful to compare it with structurally related compounds:

CompoundConfigurationBiological Activity
CIS-12-TETRADECENYLACETATECisEffective pheromone for mating behavior in moths
(Z)-11-Tetradecenyl acetateTransSimilar pheromonal activity but lower effectiveness
(E)-11-Tetradecenyl acetateTransLess effective than CIS variant in pest control

The distinct cis configuration of CIS-12-TETRADECENYLACETATE enhances its binding affinity to olfactory receptors compared to its trans counterparts, making it more effective in certain ecological contexts.

Case Studies

  • Field Study on Moth Attraction :
    • A field experiment demonstrated that traps emitting CIS-12-TETRADECENYLACETATE attracted significantly higher numbers of male moths compared to traps without the compound. This study emphasized the potential use of this pheromone in integrated pest management strategies .
  • Laboratory Behavioral Assays :
    • Laboratory assays using gas chromatography coupled with electroantennographic detection (GC-EAD) confirmed that male moths exhibited strong antennal responses to CIS-12-TETRADECENYLACETATE, validating its role as a potent sex pheromone .

Q & A

Q. How should researchers design experiments to investigate the thermal stability of CIS-12-TETRADECENYLACETATE under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can model degradation kinetics. Variables like humidity, oxygen exposure, and UV irradiation should be controlled. Data interpretation via the Arrhenius equation predicts shelf-life under real-world conditions. Replicating experiments across independent labs mitigates equipment bias .

Q. What strategies are effective in resolving contradictions between reported bioactivity data of CIS-12-TETRADECENYLACETATE across different studies?

  • Methodological Answer : Systematic reviews with meta-analysis (PRISMA guidelines) should assess methodological heterogeneity, such as variations in cell lines, assay protocols, or solvent concentrations. Sensitivity analysis identifies outliers, while subgroup analysis explores confounding factors (e.g., enantiomeric purity). Replication studies under standardized conditions are critical for validation .

Q. How can researchers optimize enantioselective synthesis of CIS-12-TETRADECENYLACETATE to minimize byproducts?

  • Methodological Answer : Chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution methods (e.g., lipase-mediated transesterification) enhance stereochemical control. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be optimized via Design of Experiments (DoE) frameworks. Purity is monitored via chiral HPLC, with kinetic modeling to predict yield thresholds .

Q. What computational approaches are suitable for predicting the environmental fate of CIS-12-TETRADECENYLACETATE?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation pathways, while molecular docking simulations predict binding affinity to ecological receptors (e.g., soil enzymes). Data from EPI Suite or ChemSTEER should be cross-referenced with experimental hydrolysis/photolysis rates to validate predictions .

Q. How can researchers address variability in chromatographic retention times during high-throughput screening of CIS-12-TETRADECENYLACETATE analogs?

  • Methodological Answer : Column conditioning protocols (e.g., equilibration with mobile phase for ≥30 minutes) and internal standards (e.g, deuterated analogs) reduce retention time drift. Machine learning algorithms (e.g., Random Forest regression) can correlate physicochemical properties (logP, polar surface area) with elution patterns to improve reproducibility .

Methodological Design and Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of CIS-12-TETRADECENYLACETATE in longitudinal studies?

  • Methodological Answer : Mixed-effects models (e.g., linear or nonlinear hierarchical models) account for intra-subject variability and missing data. Bayesian approaches incorporate prior knowledge (e.g., toxicity thresholds from analogous compounds). Power analysis ensures sample sizes meet predefined significance levels (α=0.05, β=0.2) .

Q. How should researchers structure a literature review to identify knowledge gaps in CIS-12-TETRADECENYLACETATE applications?

  • Methodological Answer : Use Boolean search strings (e.g., "(CIS-12-TETRADECENYLACETATE) AND (synthesis OR bioactivity)") across databases like SciFinder and PubMed. Categorize findings into conceptual themes (e.g., synthetic routes, ecological impact) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research avenues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z12-Tetradecenyl acetate
Reactant of Route 2
Reactant of Route 2
Z12-Tetradecenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.